N-(3,4-dichlorophenyl)-N'-ethylethanediamide
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Overview
Description
N-(3,4-dichlorophenyl)-N’-ethylethanediamide is an organic compound that belongs to the class of phenylurea herbicides. It is characterized by the presence of a dichlorophenyl group attached to an ethylethanediamide moiety. This compound is primarily used in agricultural settings for its herbicidal properties, targeting a wide range of weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-N’-ethylethanediamide typically involves the reaction of 3,4-dichloroaniline with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of N-(3,4-dichlorophenyl)-N’-ethylethanediamide involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorophenyl)-N’-ethylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of dichlorophenyl oxides.
Reduction: Formation of ethylethanediamine derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N’-ethylethanediamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-ethylethanediamide involves the inhibition of photosynthesis in plants. It targets the photosystem II complex, blocking the electron transport chain and leading to the disruption of energy production in plant cells. This results in the death of the targeted weeds.
Comparison with Similar Compounds
- N-(3,4-dichlorophenyl)-N’-methylurea
- N-(3,4-dichlorophenyl)-N’-dimethylurea
- N-(3,4-dichlorophenyl)-N’-isopropylurea
Comparison: N-(3,4-dichlorophenyl)-N’-ethylethanediamide is unique due to its specific ethylethanediamide moiety, which imparts distinct chemical and biological properties compared to its analogs. While similar compounds may share herbicidal activity, the specific structure of N-(3,4-dichlorophenyl)-N’-ethylethanediamide allows for targeted applications and potentially different modes of action.
Properties
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-13-9(15)10(16)14-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMTGONSOAQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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